N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-14(17-9-11-19-10-4-8-18-15(19)21)16(6-1-2-7-16)13-5-3-12-22-13/h3-5,8,10,12H,1-2,6-7,9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQZEHEMICHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the ethyl linker and the thiophene ring. The final step involves the formation of the cyclopentane carboxamide group.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Ethyl Linker Introduction: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.
Thiophene Ring Addition: The thiophene ring can be added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide group through an amide coupling reaction using a cyclopentanecarboxylic acid derivative and an appropriate coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The ethyl linker can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
The compound exhibits several biological properties that make it a candidate for further research in drug development.
Anticancer Activity
Research indicates that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide may possess significant anticancer properties. Preliminary studies have shown:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other compounds in its class .
- In Vitro Efficacy : It has demonstrated low nanomolar IC values against various cancer cell lines, indicating potent antiproliferative effects.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
There is emerging evidence suggesting that derivatives of this compound exhibit antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was approximately 256 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Cyclopentane Core | Provides a rigid framework that may enhance binding to biological targets |
| Thiophene Ring | Contributes to lipophilicity and potential interactions with cellular membranes |
| Oxopyrimidine Moiety | Essential for anticancer activity through enzyme inhibition |
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on glioma cells. Results indicated that the compound induced significant apoptosis through microtubule destabilization, with an IC value of approximately 20 nM against U251 glioma cells.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the kinase inhibition profile of this compound. It was found to effectively inhibit CDK4/6 and PI3K pathways in breast cancer models, suggesting a multi-targeted approach in cancer therapy .
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The pyrimidine ring could mimic nucleobases, allowing the compound to interfere with nucleic acid processes, while the thiophene ring could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Notes
- The molecular formula and weight of the target compound are derived from structural analysis due to absent experimental data.
- Biological activity inferences are based on structurally related compounds; direct validation is required.
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 317.4 g/mol. The structure includes a cyclopentane core, a thiophene ring, and a pyrimidinone moiety, which contribute to its unique chemical properties and biological activities .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in critical biochemical pathways. For example, compounds with similar structures have been shown to modulate enzyme activities, impacting various cellular functions .
2. Interaction with Cellular Receptors:
It is hypothesized that this compound interacts with cellular receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis. This interaction can lead to downstream effects on gene expression and cellular metabolism .
3. Antimicrobial Activity:
Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
Research Findings and Case Studies
Recent studies have highlighted the biological potential of compounds related to this compound. Below are some notable findings:
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| Compound A | Staphylococcus spp. | 3.91 µg/mL | 15.62 µg/mL |
| Compound B | Enterobacterales | 62.5–500 µg/mL | 125 to >2000 µg/mL |
These results indicate that related compounds exhibit significant bactericidal effects, particularly against Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:
Table 2: Cytotoxicity Results on L929 Cell Line
| Dose (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|
| 200 | 75 | 83 |
| 100 | 84 | 90 |
| 50 | 81 | 74 |
| 12 | 110 | 103 |
The data suggest that while some concentrations lead to reduced cell viability, lower concentrations may enhance cell viability, indicating a potential for selective cytotoxicity .
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The compound can be synthesized via multicomponent reactions using isocyanide chemistry, as demonstrated in analogous carboxamide syntheses (26% yield reported for structurally similar derivatives) . Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to minimize hydrolysis.
- Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Safety : Follow TCI guidelines for handling hygroscopic reagents, including PPE (gloves, goggles) and fume hood use .
Advanced: How can reaction yields be optimized for this compound’s synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance regioselectivity .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to stabilize intermediates.
- Temperature Control : Perform reactions under reflux (80–120°C) or microwave-assisted conditions to reduce side-product formation.
- Monitoring : Use TLC or inline FT-IR to track reaction progress and adjust stoichiometry dynamically .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1660 cm⁻¹, thiophene C-S at ~1178 cm⁻¹) .
- NMR : Confirm cyclopentane and pyrimidinone moieties via ¹H/¹³C assignments (e.g., δ 7.2–7.4 ppm for thiophene protons) .
- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (R factor <0.05), as validated in cyclohexane carboxamide analogs .
Advanced: How should researchers resolve contradictions in spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian DFT calculations for ¹³C shifts) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous proton environments.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the cyclopentane ring .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Keep at –20°C under argon to prevent oxidation/degradation. Avoid long-term storage; request updated SDS if stored >6 months .
- PPE : Use nitrile gloves, lab coats, and full-face respirators when handling powdered forms.
- Disposal : Neutralize waste with 10% NaOH and incinerate via EPA-compliant facilities .
Advanced: How can stability under varying conditions be systematically assessed?
Methodological Answer:
Design accelerated stability studies:
- Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS (e.g., hydrolyzed pyrimidinone byproducts) .
- Photolysis : Expose to UV light (λ=254 nm) for 48 hours; monitor thiophene ring cleavage via UV-Vis (λmax shifts >300 nm).
- pH Stability : Dissolve in buffers (pH 1–13) and quantify parent compound loss by HPLC .
Advanced: What computational approaches predict bioactivity and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the compound’s InChI string (e.g., targeting cyclooxygenase-2; validate poses with crystallographic data from pyrimidinone analogs) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
- QSAR Models : Train on thiophene-carboxamide derivatives to predict IC₅₀ values for kinase inhibition .
Advanced: How can solubility challenges in pharmacological assays be addressed?
Methodological Answer:
- Co-Solvents : Test DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity.
- Salt Formation : Screen with HCl or sodium salts to improve dissolution (e.g., logP reduction from 3.2 to 1.8) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release in cell-based assays .
Advanced: What strategies validate stereochemical effects on bioactivity?
Methodological Answer:
- Chiral Separation : Use Chiralpak AD-H columns (heptane/ethanol) to resolve enantiomers; confirm purity via polarimetry .
- Enzymatic Assays : Compare IC₅₀ values of (R)- and (S)-isomers against serine proteases (e.g., trypsin).
- X-ray Diffraction : Correlate absolute configuration (Flack parameter) with activity trends .
Advanced: How are structure-activity relationships (SAR) explored for this scaffold?
Methodological Answer:
- Analog Synthesis : Modify thiophene substituents (e.g., bromine at C5) and assess cytotoxicity via MTT assays .
- Pharmacophore Mapping : Overlay energy-minimized conformers of active/inactive analogs to identify critical H-bond donors (e.g., pyrimidinone carbonyl) .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to correlate substituents with CYP450-mediated clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
